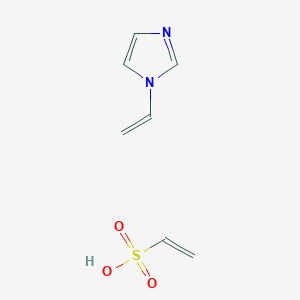
Ethenesulfonic acid;1-ethenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenesulfonic acid;1-ethenylimidazole is a compound that combines the properties of ethenesulfonic acid and 1-ethenylimidazole. Ethenesulfonic acid is known for its strong acidic nature and is often used in various chemical reactions as a catalyst or reagent. 1-ethenylimidazole, on the other hand, is a derivative of imidazole, a heterocyclic compound that is widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid;1-ethenylimidazole typically involves the reaction of ethenesulfonic acid with 1-ethenylimidazole under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethenesulfonic acid;1-ethenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfonate salts.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted imidazole derivatives. These products have various applications in different fields, including pharmaceuticals and industrial chemistry .
Scientific Research Applications
Ethenesulfonic acid;1-ethenylimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals, including surfactants, dyes, and coatings
Mechanism of Action
The mechanism of action of ethenesulfonic acid;1-ethenylimidazole involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific reaction conditions. The imidazole ring plays a crucial role in binding to the target, while the sulfonic acid group enhances the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenesulfonic acid;1-ethenylimidazole include:
- Ethenesulfonic acid methyl ester
- 2-phenyl-ethenesulfonic acid
- 1-vinylimidazole
- 2-substituted ethenesulfonic acid ester derivatives .
Uniqueness
This compound is unique due to its combination of the acidic properties of ethenesulfonic acid and the versatile reactivity of 1-ethenylimidazole. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
476487-05-5 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
ethenesulfonic acid;1-ethenylimidazole |
InChI |
InChI=1S/C5H6N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h2-5H,1H2;2H,1H2,(H,3,4,5) |
InChI Key |
YHHARVPKDXXVIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN=C1.C=CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-methylbenzamide](/img/structure/B12582353.png)
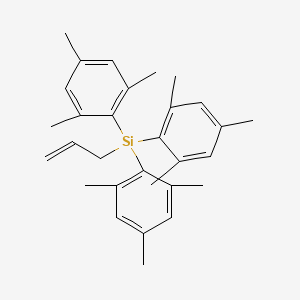
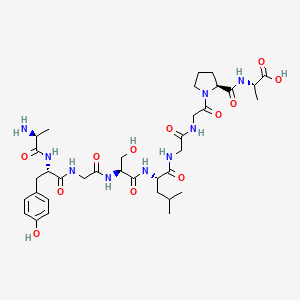
![4-Oxatricyclo[6.2.0.0~3,5~]decane](/img/structure/B12582367.png)
![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
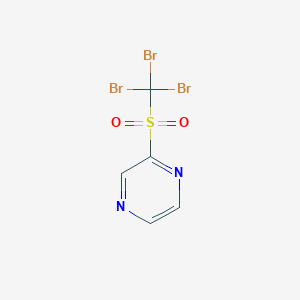
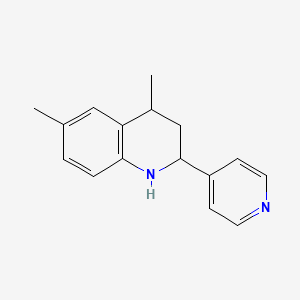
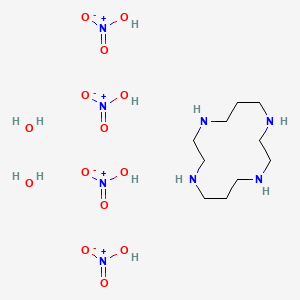
![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
